Einecs 275-980-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 275-980-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Einecs 275-980-8 involve several steps. Industrial production methods typically include:
Raw Material Selection: The process begins with the selection of high-purity raw materials.
Reaction Setup: The raw materials are subjected to specific reaction conditions, including temperature, pressure, and catalysts, to facilitate the desired chemical reactions.
Purification: The resulting product is purified using techniques such as distillation, crystallization, or chromatography to achieve the required purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Einecs 275-980-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Einecs 275-980-8 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and as a marker in molecular biology experiments.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which Einecs 275-980-8 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Einecs 275-980-8 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8: Known for its use in industrial applications.
Einecs 234-985-5: Recognized for its role in biochemical research.
Einecs 239-934-0: Used in the development of pharmaceuticals.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.
Eigenschaften
CAS-Nummer |
71750-53-3 |
---|---|
Molekularformel |
C37H35N3O7 |
Molekulargewicht |
633.7 g/mol |
IUPAC-Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C23H16O6.C14H19N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h1-10,24-25H,11H2,(H,26,27)(H,28,29);5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
GRSSMUQHIFFKOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.